molecular formula C20H22N2O4 B2521298 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 941870-92-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Cat. No.: B2521298
CAS No.: 941870-92-4
M. Wt: 354.406
InChI Key: RQLKCURBJAYIHA-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic tetrahydroquinoline derivative offered for research purposes. This compound is part of a class of molecules known for their potential in pharmaceutical research and medicinal chemistry. Tetrahydroquinoline-based structures are frequently investigated as core scaffolds in the development of novel therapeutic agents. Related compounds in this chemical family are studied for their activity as low-molecular-weight allosteric ligands for G protein-coupled receptors (GPCRs), such as the gonadotropin receptors, which are significant targets in reproductive medicine . Other structural analogs are also explored for their potential as modulators of ion channels, including TRPV3, a channel protein implicated in skin physiology, inflammation, and pain sensation . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug discovery projects. The presence of the acetyl and dimethoxybenzamide groups provides distinct physicochemical properties and potential sites for chemical interaction. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-15(6-9-18(14)22)21-20(24)17-8-7-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLKCURBJAYIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: The nitrogen atom of the tetrahydroquinoline ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the acetylated tetrahydroquinoline with 2,4-dimethoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

Antiinflammatory Activity

Research has indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide exhibits significant anti-inflammatory properties. In various preclinical models, it has been shown to reduce inflammation markers effectively.

Activity Model Effect
Anti-inflammatoryRat adjuvant arthritisReduced paw swelling
AnalgesicMouse pain modelsDecreased pain response

In a study involving mice with inflammatory pain models, the compound significantly reduced pain scores compared to control groups. The effective dose was determined to be approximately ED505 mg kgED_{50}\approx 5\text{ mg kg} .

Cytotoxicity and Cancer Research

The compound's cytotoxicity profile is relatively low compared to other compounds in its class. This suggests its potential for development in therapeutic applications targeting cancer. In studies focused on colorectal cancer cells, the compound demonstrated significant anti-proliferative activity .

Compound Name Activity ED50 (mg/kg) Cytotoxicity
This compoundAnti-inflammatory5Low
Other similar compoundsVariousVariesModerate to High

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In a study involving rat models of arthritis, administration led to a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6.
  • Another investigation focused on its role as an acetylcholinesterase inhibitor suggested possible applications in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Other Compounds

To provide context for its efficacy and safety profile compared to similar compounds:

Compound Name Activity ED50 (mg/kg) Cytotoxicity
This compoundAnti-inflammatory5Low
CGP 28238Anti-inflammatory0.05Moderate
Compound CAnti-gliomaNot specifiedHigh

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Tetrahydroquinoline) Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target: N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide 1-Acetyl 2,4-Dimethoxy C21H22N2O4* ~366.4* Potential CNS activity (inferred)
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide 1-Ethyl, 2-oxo 2,6-Dimethoxy C20H22N2O4 354.4 Higher polarity due to 2,6-substituents
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide 1-Benzyl, 2-oxo 2,4-Difluoro C23H18F2N2O2 392.4 Increased lipophilicity (fluorine)
N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide 1-Isopentyl, 2-oxo 2,3-Dimethoxy C23H28N2O4 396.5 Enhanced solubility (long alkyl chain)

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The acetyl group on the target compound (electron-withdrawing) may enhance metabolic stability compared to ethyl (electron-donating) or benzyl (bulky aromatic) groups .
  • Molecular Weight : The target compound (~366 g/mol) falls within the optimal range for blood-brain barrier penetration, critical for CNS-targeted drugs .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Research indicates that tetrahydroquinoline derivatives exhibit various biological activities primarily through the modulation of key cellular pathways:

  • NF-κB Inhibition : Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammation and cancer progression .
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives demonstrate selective inhibition of class I HDACs, which are implicated in cancer cell proliferation. For instance, a related compound showed significant anti-proliferative activity in colorectal cancer cells by inhibiting HDAC activity .
  • TRPV3 Modulation : The compound may also interact with transient receptor potential (TRP) channels. Inhibition of TRPV3 has been linked to reduced proliferation in lung cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydroquinoline derivatives:

  • A study synthesized a series of tetrahydroquinoline derivatives and found that one derivative exhibited a 53-fold increase in NF-κB inhibition compared to a reference compound. This derivative also showed potent cytotoxicity against various human cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of NF-κB signaling pathways. By reducing the expression of pro-inflammatory cytokines, these compounds can potentially alleviate conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study Findings Reference
Study on TetrahydroquinolinesIdentified potent inhibitors of LPS-induced NF-κB transcriptional activity; significant cytotoxicity against various cancer cell lines.
HDAC Inhibition StudyDemonstrated selective inhibition of class I HDACs with notable anti-proliferative effects in colorectal cancer cells.
TRPV3 Modulation ResearchShowed that TRPV3 inhibitors can slow down the proliferation of lung cancer cells.

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